![molecular formula C12H17BN2O6 B582326 [2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid CAS No. 1217500-84-9](/img/structure/B582326.png)

[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

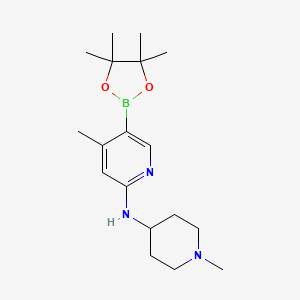

The synthesis of such compounds often involves the Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis

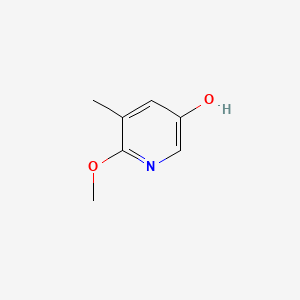

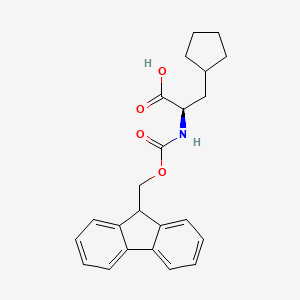

The molecular structure of this compound includes a boronic acid group attached to a nitrophenyl group, with an amino-tert-butoxy-oxoethyl group also attached to the boron atom.Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a key chemical reaction involving organoboron compounds . In this reaction, chemically differentiated fragments participate in electronically divergent processes with the metal catalyst .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Coupling

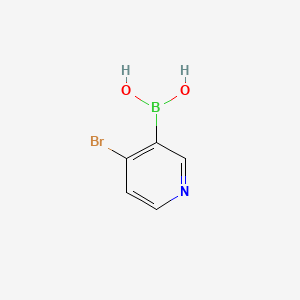

Boronic acids, including “[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid”, are commonly used in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by coupling a boronic acid with a halide or pseudo-halide . The reaction conditions are generally mild and tolerant of many functional groups .

Protodeboronation

Protodeboronation is another potential application of boronic acids . This process involves the removal of the boron moiety from the boronic acid, often as part of a synthetic sequence . While this process is not well-developed for boronic acids, it has been explored for pinacol boronic esters .

Functional Group Transformations

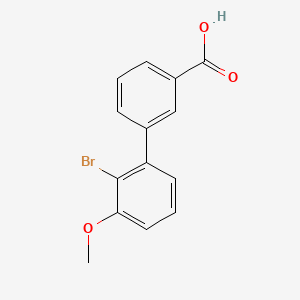

Boronic acids can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and various types of carbon-carbon bond formations such as alkenylations, alkynylations, and arylations .

Hydroboration

Boronic acids can be obtained through the hydroboration of terminal alkynes . This process involves the addition of borane to an alkyne to form a boronic acid .

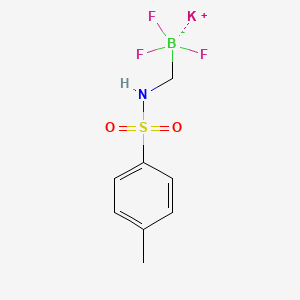

Synthesis of Organotrifluoroborate Salts

Boronic acids can be used in the synthesis of organotrifluoroborate salts . These salts are useful reagents in Suzuki–Miyaura couplings .

Catalyst in Chemical Reactions

Boronic acids can act as catalysts in certain chemical reactions . For example, they can catalyze the transformation of certain organic compounds .

Wirkmechanismus

Target of Action

Boronic acids and their esters are generally known for their ability to form stable complexes with various biological targets, particularly enzymes that have diol-containing active sites .

Mode of Action

Boronic acids and their esters are known to interact with their targets through the formation of cyclic boronate esters . This interaction can lead to changes in the target’s function, potentially inhibiting or modifying its activity .

Biochemical Pathways

Boronic acids and their esters are often used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water, and their rate of hydrolysis is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

The formation of cyclic boronate esters can lead to changes in the function of the target molecule, potentially inhibiting or modifying its activity .

Action Environment

The action, efficacy, and stability of [2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the stability of boronic acids and their esters . Furthermore, the presence of other molecules in the environment could potentially interfere with the compound’s ability to interact with its targets.

Zukünftige Richtungen

The use of organoboron compounds, including boronic acids, is a growing field in organic chemistry . They have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Therefore, the future directions for this compound could involve its use in these areas.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of [2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2-nitrophenol", "tert-butyl acetoacetate", "sodium borohydride", "ammonium chloride", "boric acid", "sodium hydroxide", "hydrochloric acid", "ethanol", "water" ], "Reaction": [ "Step 1: Reduction of 2-nitrophenol with sodium borohydride in ethanol to yield 2-amino-5-nitrophenol.", "Step 2: Condensation of 2-amino-5-nitrophenol with tert-butyl acetoacetate in the presence of sodium hydroxide to form 2-(1-tert-butoxy-2-oxoethyl)-5-nitrophenol.", "Step 3: Hydrolysis of the tert-butyl ester using hydrochloric acid to yield 2-(1-hydroxy-2-oxoethyl)-5-nitrophenol.", "Step 4: Protection of the hydroxyl group with tert-butanol and hydrochloric acid to give 2-(1-tert-butoxy-2-oxoethyl)-5-nitrophenol.", "Step 5: Reaction of 2-(1-tert-butoxy-2-oxoethyl)-5-nitrophenol with boric acid and ammonium chloride in water to form [2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid." ] } | |

CAS-Nummer |

1217500-84-9 |

Produktname |

[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid |

Molekularformel |

C12H17BN2O6 |

Molekulargewicht |

296.086 |

IUPAC-Name |

[2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-5-nitrophenyl]boronic acid |

InChI |

InChI=1S/C12H17BN2O6/c1-12(2,3)21-11(16)10(14)8-5-4-7(15(19)20)6-9(8)13(17)18/h4-6,10,17-18H,14H2,1-3H3 |

InChI-Schlüssel |

KJQWYIINZGPHQC-UHFFFAOYSA-N |

SMILES |

B(C1=C(C=CC(=C1)[N+](=O)[O-])C(C(=O)OC(C)(C)C)N)(O)O |

Synonyme |

2-(BOC-AMinoMethyl)-5-nitrophenylboronic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B582254.png)